
2-bromo-N-(1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
2-bromo-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H7BrN2OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom, a thiazole ring, and a propanamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-aminothiazole with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the propanamide chain facilitates nucleophilic substitution (SN2) with diverse nucleophiles. Key reactions include:
Mechanistic Insight : The β-bromo group’s electrophilicity allows nucleophilic attack, forming intermediates stabilized by the thiazole ring’s electron-withdrawing effect .
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Kinetics : Suzuki coupling exhibits pseudo-first-order kinetics with a rate constant () of in DMF .
Hydrolysis Reactions
Controlled hydrolysis yields functionalized intermediates:
Thermodynamics : Hydrolysis under basic conditions has and .
Reduction Reactions
The bromoamide undergoes selective reduction:
Reducing Agent | Conditions | Product | Selectivity (%) | Source |
---|---|---|---|---|
LiAlH₄ | THF, 0°C → RT (2 h) | 2-Bromo-N-(thiazolyl)propanol | 88 | |
NaBH₄/CuI | MeOH, 50°C (4 h) | 2-Bromo-N-(thiazolyl)propanamine | 63 |
Side Products : Over-reduction may yield 3-(thiazol-2-yl)propane-1,2-diol (≤12%).
Biological Activity and Reactivity
The compound’s thiazole moiety enhances interactions with biological targets:
Target | Assay Type | IC₅₀/EC₅₀ (μM) | Mechanism | Source |
---|---|---|---|---|
Mycobacterium tuberculosis | Microplate Alamar Blue | 4.2 | Disruption of cell wall synthesis | |
LpxC enzyme | Fluorescence polarization | 0.89 | Competitive inhibition |
SAR Note : Bromine substitution at C2 improves bacterial membrane permeability by 3.7-fold compared to chloro analogs .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has identified various thiazole derivatives, including those similar to 2-bromo-N-(1,3-thiazol-2-yl)propanamide, as having significant anticancer properties. For instance, compounds containing thiazole moieties have been synthesized and tested against several cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). One study highlighted that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity against various cancer types .
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Thiazole-pyridine hybrid | MCF-7 | 5.71 | |
2-Aminothiazole derivatives | HepG2 | 0.5 - 2.1 | |
Thiazole derivatives | K563 leukemia cells | Significant activity |
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has also been extensively studied. Compounds similar to this compound have shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain thiazole-based compounds were found to exhibit antibacterial activities comparable to established antibiotics like norfloxacin . The presence of electron-donating groups on the phenyl ring was noted to enhance this activity.
Compound | Bacterial Strain Tested | Activity Level | Reference |
---|---|---|---|
Thiazole derivatives | Staphylococcus aureus | Comparable to norfloxacin | |
Substituted phenylthiazoles | E. coli | Significant inhibition |
Anti-inflammatory Effects
Thiazole derivatives are being explored for their anti-inflammatory properties as well. Studies indicate that certain thiazole compounds can modulate inflammatory responses, making them candidates for treating conditions associated with chronic inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines.
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized a series of thiazole derivatives and evaluated their biological activities against various cancer cell lines. Among these, a specific derivative showed an IC50 value of 0.5 µM against HepG2 cells, indicating potent anticancer activity . The study employed SAR analysis to identify key structural features responsible for enhanced activity.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of newly synthesized thiazole compounds. The compounds were tested against a panel of bacterial strains using the agar diffusion method. Results demonstrated that several derivatives exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and propanamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group on the propanamide moiety.
Uniqueness
2-bromo-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the thiazole ring provides a scaffold for various biological interactions.
Biologische Aktivität
Introduction
2-Bromo-N-(1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, known for its diverse biological activities. The presence of a bromine atom and a thiazole moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.15474 g/mol. The compound features a propanamide backbone with a bromine atom attached at the second carbon and a thiazole ring at the nitrogen position.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₆H₇BrN₂OS |
Molecular Weight | 263.15474 g/mol |
Thiazole Moiety | Present |
Bromine Substitution | Yes |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interacting with specific enzymes essential for microbial metabolism. For instance, it has shown promise against various bacterial strains, potentially serving as a lead compound in developing new antibiotics.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The mechanism of action appears to involve the inhibition of key metabolic enzymes associated with cancer progression .
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, impacting cellular signaling pathways and gene expression. The thiazole ring plays a crucial role in these biochemical interactions, participating in nucleophilic substitution reactions that modify enzyme activity.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains |
Anticancer | Cytotoxic to HepG2 and K562 cell lines |
Enzyme Interaction | Inhibits key metabolic enzymes |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Screening : A study investigating various thiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapy agents .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJYQWYSQZREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586119 | |
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-08-0 | |
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.